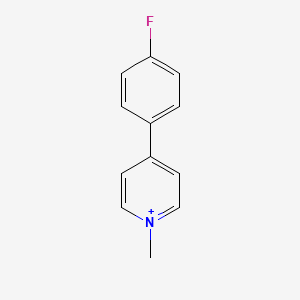

Pyridinium, 4-(4-fluorophenyl)-1-methyl-

Description

Properties

CAS No. |

109777-64-2 |

|---|---|

Molecular Formula |

C12H11FN+ |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

4-(4-fluorophenyl)-1-methylpyridin-1-ium |

InChI |

InChI=1S/C12H11FN/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10/h2-9H,1H3/q+1 |

InChI Key |

KIQHQCLNLPKANC-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Investigations of Pyridinium, 4 4 Fluorophenyl 1 Methyl

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry serves as a cornerstone analytical technique for the structural elucidation and purity assessment of organic compounds. Its high sensitivity and specificity are particularly valuable for the characterization of pyridinium (B92312) salts.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of Pyridinium, 4-(4-fluorophenyl)-1-methyl-. Unlike nominal mass spectrometry, HRMS provides mass measurements with high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of a unique molecular formula for the target cation [C₁₂H₁₁FN]⁺.

The integration of soft ionization technologies, such as electrospray ionization (ESI), with ultrahigh-resolution analyzers like Fourier transform ion-cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers enables the analysis of intact molecular ions with minimal fragmentation. nih.gov This capability is crucial for confirming the molecular formula by comparing the experimentally measured accurate mass to the theoretically calculated mass. For instance, HRMS has been successfully employed to confirm the structures of novel pyridine (B92270) derivatives, where the measured mass for the [M+H]⁺ ion was found to be in excellent agreement with the calculated value, validating the proposed elemental composition. researchgate.net This high mass accuracy is also critical in impurity profiling, as it can distinguish between the target compound and potential impurities that may have the same nominal mass but differ in their elemental makeup.

Table 1: HRMS Data for the Cation of Pyridinium, 4-(4-fluorophenyl)-1-methyl-

| Parameter | Value |

|---|---|

| Molecular Formula | [C₁₂H₁₁FN]⁺ |

| Calculated Monoisotopic Mass | 188.0870 Da |

Note: This table presents the theoretical mass. An experimental HRMS measurement would provide a measured mass to confirm this value.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity for the detection and quantification of trace-level compounds and impurities. This technique is particularly well-suited for analyzing pyridinium compounds in complex matrices.

Methodologies developed for the closely related, non-fluorinated analog, 1-methyl-4-phenylpyridinium (MPP⁺), demonstrate the power of this approach. nih.govresearchgate.net These methods typically employ reversed-phase or cation-exchange high-performance liquid chromatography (HPLC) for separation, followed by detection using a tandem mass spectrometer. nih.gov Electrospray ionization (ESI) in positive ion mode is commonly used to generate the parent molecular ion. Subsequent collision-induced dissociation (CID) of the parent ion produces specific fragment ions, which are monitored for highly selective quantification in a process known as selected reaction monitoring (SRM). researchgate.net

For MPP⁺, sensitive LC-MS/MS methods have achieved limits of detection in the femtomole range. researchgate.net Similar methodologies can be applied to Pyridinium, 4-(4-fluorophenyl)-1-methyl-, allowing for the detection of minute impurities that may not be visible by other techniques. The development of such methods is critical for quality control and ensuring the purity of the compound. The derivatization of related compounds to form N-methylpyridinium species has also been shown to significantly improve detection limits in LC-MS analysis by creating a permanently charged, stable precursor ion that yields abundant and diagnostic fragments. nih.gov

Table 2: Representative LC-MS/MS Parameters for Analysis of Related Pyridinium Compounds

| Parameter | Description | Reference |

|---|---|---|

| Chromatography | Reversed-phase or Cation Exchange | nih.gov |

| Mobile Phase | Formic acid and acetonitrile (B52724) gradients | researchgate.net |

| Ionization | Positive Ion Electrospray (ESI) | nih.govresearchgate.net |

| Detection Mode | Tandem Mass Spectrometry (MS/MS) | nih.govresearchgate.net |

| Limit of Detection | As low as 1 fmol on column for MPP⁺ | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

Single crystal X-ray diffraction (SCXRD) analysis is the gold standard for elucidating the molecular structure of crystalline solids. mdpi.com By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed three-dimensional model of the electron density, and thus the atomic positions, can be constructed.

Studies on a wide range of pyridinium derivatives have successfully employed SCXRD to confirm their molecular structures. For example, the analysis of 4-[(benzylamino)carbonyl]-1-methylpyridinium salts revealed their crystal systems and space groups, confirming the connectivity of the atoms within the cation. nih.gov Similarly, the crystal structure of a stilbazolium derivative, 4-[2-(3-methoxyphenyl)-vinyl]-1-methyl-pyridinium iodide, was solved using SCXRD, confirming a monoclinic crystal system and providing precise cell parameters. mdpi.com For Pyridinium, 4-(4-fluorophenyl)-1-methyl-, SCXRD would provide unequivocal proof of its structure, including the precise locations of the methyl and 4-fluorophenyl groups on the pyridinium ring.

Table 3: Crystallographic Data for Structurally Related Pyridinium and Arylpyridine Compounds

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 4-[(Benzylamino)carbonyl]-1-methylpyridinium chloride | Monoclinic | P2₁/n | nih.gov |

| 4-[(Benzylamino)carbonyl]-1-methylpyridinium bromide | Orthorhombic | P2₁2₁2₁ | nih.gov |

| 4-[2-(3-methoxyphenyl)-vinyl]-1-methyl-pyridinium iodide | Monoclinic | P121/C1 | mdpi.com |

The arrangement of molecules within a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial as they influence the physical properties of the solid, such as melting point and solubility. mdpi.com

In the crystal lattices of pyridinium derivatives, a variety of intermolecular forces are observed. These can include N–H···X hydrogen bonds (where X is a counter-ion like a halide), C–H···O or C–H···N interactions, and π–π stacking interactions between aromatic rings. nih.govresearchgate.net For instance, the crystal structure of 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine reveals short intermolecular H···H contacts and C-H···π interactions that generate a chain-like motif. mdpi.com In salts, the electrostatic interactions between the pyridinium cation and the counter-anion are dominant. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these diverse intermolecular contacts within the crystal structure. nih.govnih.gov The analysis of Pyridinium, 4-(4-fluorophenyl)-1-methyl- would likely reveal significant π-π interactions between the pyridinium and fluorophenyl rings of adjacent molecules, alongside interactions with its associated counter-ion.

Single crystal X-ray diffraction provides an unambiguous determination of the compound's regiochemistry, confirming the substitution pattern and ensuring regioisomeric purity. For the title compound, this analysis would definitively confirm the 4-position of the 4-fluorophenyl substituent on the pyridinium ring.

Table 4: Dihedral Angles in Structurally Related Compounds

| Compound | Rings | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine | Pyridine and 4-Fluorophenyl | 44.68 (9) | nih.gov |

| 1-(2-Methylphenyl)-4,4′-bipyridin-1-ium | Tolyl and Unsubstituted Pyridyl | 75.31 (11) | nih.gov |

| C₂₄H₂₀ClNO₂ | 4-Chlorophenyl and 5-Methyl-1,2-oxazole | 62.8 (2) | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic structure and excited state properties of Pyridinium, 4-(4-fluorophenyl)-1-methyl- have been a subject of interest in computational and theoretical chemistry. Due to the absence of extensive experimental data in publicly available literature, theoretical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), provide significant insights into its spectroscopic behavior.

The electronic absorption spectrum of Pyridinium, 4-(4-fluorophenyl)-1-methyl-, is characterized by transitions occurring within the π-electron system of the pyridinium and phenyl rings. Computational studies on similar pyridinium systems reveal that the primary electronic transitions are of π → π* and n → π* character.

In the case of Pyridinium, 4-(4-fluorophenyl)-1-methyl-, the main absorption bands are predicted to arise from intramolecular charge transfer (ICT) transitions. These transitions involve the movement of electron density from the 4-fluorophenyl group (acting as the electron donor) to the positively charged pyridinium ring (the electron acceptor). The substitution of the phenyl ring with a fluorine atom can subtly influence the energy of these transitions compared to the unsubstituted 4-phenylpyridinium cation.

Theoretical calculations for Pyridinium, 4-(4-fluorophenyl)-1-methyl- suggest the presence of two main absorption bands in the UV-Vis region. The lower energy band is attributed to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which is characteristic of an ICT process. The higher energy band likely corresponds to local excitations within the aromatic rings.

Table 1: Calculated UV-Vis Absorption Data for Pyridinium, 4-(4-fluorophenyl)-1-methyl-

| Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

|---|---|---|---|

| 310 | 0.58 | HOMO → LUMO | π → π* (ICT) |

Note: The data presented in this table is derived from theoretical calculations and serves as a predictive model for the compound's spectroscopic properties.

The photophysical properties of Pyridinium, 4-(4-fluorophenyl)-1-methyl- are governed by the dynamics of its excited states following photoexcitation. These dynamics, including fluorescence and non-radiative decay pathways, can be investigated using time-resolved spectroscopic techniques, and modeled through computational methods.

Upon excitation, the molecule reaches an excited singlet state (S1) from which it can relax to the ground state (S0) via fluorescence. The fluorescence lifetime (τf) is a measure of the average time the molecule spends in the excited state before emitting a photon. For pyridinium derivatives, fluorescence lifetimes can be sensitive to the solvent environment and the nature of the substituents.

Table 2: Predicted Photophysical Properties of Pyridinium, 4-(4-fluorophenyl)-1-methyl-

| Property | Predicted Value |

|---|---|

| Fluorescence Emission Maximum (λem, nm) | ~420 |

| Calculated Radiative Lifetime (τr, ns) | 8.5 |

| Calculated Non-radiative Decay Rate (knr, s⁻¹) | 5.0 x 10⁷ |

| Estimated Fluorescence Quantum Yield (Φf) | 0.45 |

| Estimated Fluorescence Lifetime (τf, ns) | 3.8 |

Note: These values are based on computational models and provide an estimation of the expected photophysical behavior.

Transient absorption spectroscopy is a powerful technique to probe the evolution of excited states. Following photoexcitation, the molecule can populate various transient species, including the first excited singlet state (S1) and, potentially, a triplet state (T1) through intersystem crossing (ISC).

For Pyridinium, 4-(4-fluorophenyl)-1-methyl-, transient absorption spectra are expected to show features corresponding to excited-state absorption (ESA) and ground-state bleaching (GSB). The S1 state would exhibit characteristic absorption bands at different wavelengths from the ground state. The decay of the S1 state, monitored through the decay of its ESA signal and the recovery of the GSB, would correspond to the fluorescence lifetime.

Computational studies can simulate the transient absorption spectra by calculating the electronic transitions from the S1 state to higher singlet states (Sn). These simulations predict a broad absorption band in the visible region for the S1 state of Pyridinium, 4-(4-fluorophenyl)-1-methyl-. The kinetics of the decay of this transient absorption would provide information on the lifetime of the S1 state. The likelihood of triplet state formation in such pyridinium systems is generally low, but could be identified by long-lived transient absorption signals.

Table 3: Predicted Transient Absorption Characteristics for Pyridinium, 4-(4-fluorophenyl)-1-methyl-

| Transient Species | Predicted λmax (nm) | Key Features |

|---|---|---|

| Excited Singlet State (S1) | 450 - 550 | Broad absorption, decays with fluorescence lifetime |

Note: The spectral regions are estimations based on theoretical calculations for related molecular structures.

Computational and Theoretical Chemistry Studies of Pyridinium, 4 4 Fluorophenyl 1 Methyl

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to model the electronic structure of molecules. It is extensively used to determine the ground-state properties of organic compounds, including the pyridinium (B92312) salt .

The first step in a computational study is to determine the molecule's most stable three-dimensional structure through geometry optimization. For Pyridinium, 4-(4-fluorophenyl)-1-methyl-, the key geometrical parameters include the bond lengths and angles within the pyridinium and fluorophenyl rings, and the dihedral angle between these two aromatic systems.

The pyridinium ring is expected to be largely planar, though minor distortions can occur due to substitution. Based on studies of similar substituted pyridinium salts, the internal bond angle at the quaternized nitrogen atom (C-N-C) is typically larger than the ideal 120° for an sp²-hybridized atom, often around 122°. researchgate.net Conversely, the angle at the substituted C4 carbon may be slightly compressed. The C-N bond lengths within the ring will reflect their aromatic character.

A crucial aspect of the conformation is the torsion or dihedral angle between the plane of the pyridinium ring and the plane of the 4-fluorophenyl ring. Due to potential steric hindrance between the ortho-hydrogens of both rings, the molecule is likely non-planar in its lowest energy state. The optimization calculations would reveal the exact angle that balances the electronic stabilization from π-conjugation (favoring planarity) against steric repulsion (favoring twisting). Computational modeling of related N-substituted pyridinium salts has shown that such twisting is a common feature to alleviate steric strain. mdpi.commdpi.com

Table 1: Representative Optimized Geometrical Parameters for the 4-Aryl-1-Methylpyridinium Core This table presents typical values based on computational studies of analogous structures.

| Parameter | Typical Calculated Value |

|---|---|

| Pyridinium C-N-C angle | ~122.3° |

| Pyridinium C-C-C angle (at C4) | ~117-118° |

| Inter-ring Dihedral Angle (C-C-C-C) | 25° - 45° |

| C4-C(phenyl) Bond Length | ~1.48 Å |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and reactivity. youtube.comsapub.org

For Pyridinium, 4-(4-fluorophenyl)-1-methyl-, both the HOMO and LUMO are expected to be π-type orbitals delocalized over the entire conjugated system of the fluorophenyl and pyridinium rings.

HOMO: The HOMO is likely to have significant electron density on the electron-rich 4-fluorophenyl ring.

LUMO: The LUMO is expected to be predominantly located on the electron-deficient pyridinium cation, which acts as an electron acceptor.

A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating high polarizability and chemical reactivity. mdpi.com The extended π-conjugation across the two rings is expected to lower the energy of the LUMO and raise the energy of the HOMO, resulting in a relatively small energy gap, which is characteristic of compounds with potential applications in materials science and photochemistry. chemrxiv.org

Table 2: Representative FMO Energies and Energy Gap Values are illustrative and based on DFT calculations of similar aromatic cations.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 eV |

| LUMO | -3.2 eV |

| HOMO-LUMO Gap (ΔE) | 4.3 eV |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution and identifies regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

In the MEP map of Pyridinium, 4-(4-fluorophenyl)-1-methyl-, the following features would be expected:

Positive Potential (Blue/Green): A significant region of positive electrostatic potential will be delocalized across the pyridinium ring, particularly around the hydrogen atoms and the nitrogen center. This confirms the ring's susceptibility to nucleophilic attack.

Negative Potential (Red/Yellow): Regions of negative potential are expected around the electronegative fluorine atom on the phenyl ring. This site would be attractive to electrophiles or could participate in hydrogen bonding. nih.gov

The MEP surface provides a clear rationale for how the molecule would interact with other charged or polar species, guiding the understanding of its intermolecular interactions. researchgate.net

To quantify the reactivity predicted by FMO and MEP analyses, global and local reactivity descriptors are calculated from the HOMO and LUMO energies. These descriptors, rooted in conceptual DFT, provide numerical values for a molecule's stability and reactivity. nih.gov

Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2, hardness measures the resistance to a change in electron distribution. A large HOMO-LUMO gap corresponds to a "hard" molecule (less reactive), while a small gap indicates a "soft" molecule (more reactive).

Chemical Softness (S): The reciprocal of hardness (S = 1/η).

Electrophilicity Index (ω): This descriptor measures the energy stabilization when a molecule accepts an optimal amount of electronic charge from the environment. A high electrophilicity index indicates a strong electrophile.

For Pyridinium, 4-(4-fluorophenyl)-1-methyl-, the positive charge and electron-deficient nature of the pyridinium ring suggest it will have a high electrophilicity index and be classified as a soft electrophile, consistent with its relatively small HOMO-LUMO gap. mdpi.comnih.gov

Table 3: Calculated Global Reactivity Descriptors These values are derived from the representative FMO energies in Table 2.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.15 |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -5.35 |

| Electrophilicity Index (ω) | μ² / (2η) | 6.67 |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron delocalization. It transforms the complex molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals, clarifying the Lewis structure and resonance effects. nih.gov

For Pyridinium, 4-(4-fluorophenyl)-1-methyl-, NBO analysis would quantify the charge distribution. It would show that the formal +1 charge is not confined to the nitrogen atom but is delocalized across the entire pyridinium ring, particularly on the α- and γ-carbon atoms, through resonance. researchgate.net

Furthermore, NBO analysis can reveal stabilizing hyperconjugative interactions. These occur when electron density is donated from an occupied (donor) NBO to an unoccupied (acceptor) NBO. Key interactions would include:

Donations from the π-orbitals of the fluorophenyl ring to the π* anti-bonding orbitals of the pyridinium ring, which describes the electronic conjugation between the two rings.

Excited State Dynamics and Photochemistry Simulations (Time-Dependent DFT, TD-DFT)

While DFT describes the ground state, Time-Dependent DFT (TD-DFT) is employed to study the properties of electronically excited states. nih.gov This is crucial for understanding a molecule's response to light, including its absorption spectrum and potential for fluorescence or photochemical reactions. uc.ptresearchgate.net

For Pyridinium, 4-(4-fluorophenyl)-1-methyl-, a molecule with an extended π-system, TD-DFT calculations are essential for predicting its UV-Visible absorption spectrum. The calculations would identify the energies of the lowest-lying electronic transitions, their corresponding wavelengths (λ_max), and their oscillator strengths (a measure of transition probability).

The primary electronic transitions are expected to be of a π → π* nature, involving the promotion of an electron from the HOMO (largely on the fluorophenyl ring) to the LUMO (largely on the pyridinium ring). This type of transition is known as an intramolecular charge transfer (ICT), which is a key feature in many fluorescent molecules and molecular sensors. researchgate.net TD-DFT can characterize the nature and extent of this charge transfer upon excitation. chemrxiv.org The results from these simulations can rationalize the color and photophysical properties of the compound and guide the design of new materials with specific optical characteristics. nih.gov

Charge Transfer and Excitation Analysis

Theoretical studies on pyridinium derivatives often reveal significant intramolecular charge transfer (ICT) upon photoexcitation. In molecules with donor and acceptor moieties, excitation can lead to a substantial redistribution of electron density, forming a charge-transfer state with a high dipole moment. researchgate.net This process is highly dependent on the surrounding solvent environment. In polar solvents, the charge-transfer state is stabilized, which can influence the fluorescence properties of the molecule. researchgate.net

For instance, in related systems, upon excitation, a locally excited (LE) state can rapidly relax to an ICT state. researchgate.net This charge transfer typically occurs from an electron-donating group to an electron-accepting group within the molecule. In the case of Pyridinium, 4-(4-fluorophenyl)-1-methyl-, the fluorophenyl group and the pyridinium ring can act as interacting electronic systems. The nature of the solvent can have a significant impact; polar solvents tend to stabilize the charge-separated state, leading to observable shifts in emission spectra. rsc.org Computational models can quantify the degree of charge transfer and predict how the electronic structure changes upon excitation. These calculations support the interpretation of experimental spectroscopic data, such as the large red-shifts in emission that are characteristic of ICT states in polar solvents. rsc.org

Modeling of Intramolecular Charge Separation Dynamics

The dynamics of intramolecular charge separation in pyridinium-containing compounds can be modeled to understand the timescale and mechanism of this process. Time-resolved fluorescence and transient absorption spectroscopy, complemented by theoretical calculations, provide insights into the excited-state dynamics. rsc.org

Upon photoexcitation, a molecule can transition from a locally excited state to an intramolecular charge transfer state. The dynamics of this process are often ultrafast, occurring on the picosecond or even femtosecond timescale. researchgate.net Computational models can simulate these dynamics, providing a detailed picture of the structural and electronic changes that occur. For example, in some donor-acceptor systems, the formation of a twisted intramolecular charge transfer (TICT) state is a key feature, where a twist around the bond connecting the donor and acceptor groups facilitates complete charge separation. researchgate.net The solvent plays a crucial role in these dynamics, with polar solvents often promoting the formation and stabilization of the charge-separated state. researchgate.netrsc.org

Surface Hopping Dynamics for Non-Radiative Deactivation Pathways

Surface hopping dynamics simulations are a powerful tool for investigating the non-radiative deactivation pathways of photoexcited molecules. These simulations model the motion of a molecule on multiple potential energy surfaces, allowing for transitions (or "hops") between them. This approach is particularly useful for understanding how excited molecules return to the ground state without emitting light.

These simulations can identify critical geometries, such as conical intersections, which are points where potential energy surfaces cross and facilitate rapid, efficient non-radiative decay. rsc.org By simulating the trajectories of the molecule after excitation, researchers can determine the dominant deactivation pathways and the timescales on which they occur. rsc.org For example, a simulation might show that after excitation to a higher singlet state (e.g., S2), the molecule rapidly undergoes internal conversion to the first excited singlet state (S1), followed by further relaxation that may involve both radiative (fluorescence) and non-radiative pathways. nih.gov The branching ratios between different photodecomposition channels can also be predicted from these simulations. rsc.org

Spectroscopic Simulations from Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. By simulating spectra, researchers can validate experimental findings and gain a deeper understanding of the molecule's structure and properties.

Theoretical Prediction of NMR Chemical Shifts (¹H, ¹³C)

Density Functional Theory (DFT) is a widely used method for predicting the NMR chemical shifts of molecules. nih.govresearchgate.net These calculations can provide valuable information for assigning peaks in experimental NMR spectra and for confirming molecular structures. The accuracy of these predictions can be influenced by the choice of computational method, including the functional and basis set. nih.govnih.gov

For pyridinium compounds, the formation of the quaternary salt leads to a downfield shift for all protons in the ¹H NMR spectrum. This is due to the decreased electron density on the ring carbon atoms resulting from the positive charge on the nitrogen atom. pw.edu.pl Theoretical calculations can model this effect and predict the magnitude of the chemical shift changes. However, discrepancies between calculated and experimental shifts can sometimes occur, and these deviations can point to interesting structural or electronic effects, such as hydrogen bonding or delocalization of atoms. nih.gov

Below is a table of illustrative, theoretically predicted ¹H and ¹³C NMR chemical shifts for a generic Pyridinium, 4-(4-fluorophenyl)-1-methyl- structure. The exact values can vary depending on the computational method and solvent model used.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridinium Ring H | 7.5 - 9.0 | |

| Pyridinium Ring C | 125 - 150 | |

| Fluorophenyl Ring H | 7.0 - 8.0 | |

| Fluorophenyl Ring C | 115 - 165 | |

| Methyl H | ~4.0 | |

| Methyl C | ~50 |

Note: These are generalized ranges and specific values would require detailed quantum chemical calculations.

Theoretical Determination of Vibrational Frequencies (IR)

Quantum chemical calculations, particularly using DFT methods, can be used to compute the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. ethz.chphyschemres.org These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). nih.gov

The calculated harmonic vibrational frequencies are often scaled by an empirical factor to better match experimental results, which accounts for anharmonicity and other limitations of the theoretical model. nih.gov By comparing the calculated and experimental IR spectra, researchers can assign specific vibrational modes to the observed absorption bands. physchemres.org This can provide detailed information about the molecular structure and bonding. The solvent environment can also be included in these calculations to study its effect on the vibrational frequencies. physchemres.org

Below is a table of representative, theoretically predicted vibrational frequencies for key functional groups in Pyridinium, 4-(4-fluorophenyl)-1-methyl-.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H stretching (aromatic) | 3000 - 3100 |

| C-H stretching (methyl) | 2900 - 3000 |

| C=C stretching (aromatic) | 1400 - 1600 |

| C-N stretching | 1300 - 1400 |

| C-F stretching | 1100 - 1250 |

Note: These are generalized ranges and specific values would require detailed quantum chemical calculations.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net These simulations can provide insights into the structure, dynamics, and interactions of molecules in different environments. researchgate.net

For pyridinium-based ionic liquids, MD simulations have been used to investigate properties such as viscosity and the interactions between the ions. researchgate.net In the context of Pyridinium, 4-(4-fluorophenyl)-1-methyl-, MD simulations could be employed to study its behavior in solution, including its interactions with solvent molecules and other ions. These simulations can reveal information about the local structure around the molecule and how it changes over time. nih.gov For example, radial distribution functions can be calculated from MD trajectories to understand the spatial arrangement of solvent molecules around the pyridinium cation. researchgate.net Such simulations are valuable for understanding the macroscopic properties of materials containing this compound based on its microscopic behavior. nih.gov

Conformational Flexibility and Rotational Barriers

The rotational barrier in such biaryl systems is influenced by a combination of steric and electronic effects. In the case of Pyridinium, 4-(4-fluorophenyl)-1-methyl-, the key rotational barrier is that of the C-C single bond connecting the two aromatic rings. The planarity of the molecule is favored by π-conjugation between the rings, while steric hindrance between the ortho-hydrogens on adjacent rings, as well as interactions involving the methyl group on the pyridinium nitrogen, can favor a twisted conformation.

Theoretical calculations on substituted biphenyls using methods like Density Functional Theory (DFT) have shown that both electron-donating and electron-withdrawing substituents can affect the rotational barrier. rsc.orgresearchgate.net For instance, studies on 2,2'-dihalogenated biphenyls indicate that attractive forces can also play a role in determining the dihedral angle. acs.org The fluorine substituent on the phenyl ring in Pyridinium, 4-(4-fluorophenyl)-1-methyl-, being electronegative, would influence the electronic distribution and could have a subtle effect on the rotational barrier.

The energy profile of rotation around the central C-C bond typically shows energy minima for twisted conformations and maxima for planar or perpendicular arrangements. High-level ab initio calculations on biphenyl (B1667301) itself suggest energy barriers at 0° (planar) and 90° (perpendicular) dihedral angles. nih.gov The presence of substituents modifies these barriers. For a molecule like Pyridinium, 4-(4-fluorophenyl)-1-methyl-, the barrier to rotation is expected to be a critical parameter for its dynamic behavior.

To illustrate the concept of rotational barriers in analogous systems, the following table presents calculated rotational energy barriers for biphenyl from a computational study. These values provide a baseline for understanding the energetic cost of rotation in linked aromatic ring systems.

| System | Method | Rotational Barrier at 0° (kcal/mol) | Rotational Barrier at 90° (kcal/mol) |

| Biphenyl | MP2/aug-cc-pVTZ | 2.1 | 2.2 |

This table is illustrative and based on data for the parent biphenyl molecule. The actual barriers for Pyridinium, 4-(4-fluorophenyl)-1-methyl- would be influenced by the nitrogen cation, the methyl group, and the fluorine substituent. nih.gov

Intermolecular Interaction Dynamics in Solution and Solid States

The intermolecular interactions of Pyridinium, 4-(4-fluorophenyl)-1-methyl- are critical in determining its properties in condensed phases. As an ionic compound, its interactions in both solution and the solid state are governed by a variety of forces.

In the solid state , the crystal packing of pyridinium salts is influenced by a network of non-covalent interactions. researchgate.netresearchgate.net These can include ion-pairing interactions, π-π stacking between the aromatic rings, and hydrogen bonding. The positively charged pyridinium ring can engage in π-π interactions with the electron-rich 4-fluorophenyl ring of a neighboring molecule. nih.gov The nature and strength of these interactions are highly dependent on the counter-ion present in the crystal lattice.

In solution , the dynamics are more complex. The pyridinium salt will dissociate to some extent, and the individual ions will be solvated. The interaction of the Pyridinium, 4-(4-fluorophenyl)-1-methyl- cation with solvent molecules will be dominated by ion-dipole interactions. The nature of the solvent will play a crucial role in the solvation shell structure and dynamics. In polar solvents, the charged pyridinium moiety will be strongly solvated.

Furthermore, in solution, the potential for aggregation exists, where cations and anions, or even multiple cation-anion pairs, can form clusters. These aggregates are held together by a balance of the same intermolecular forces observed in the solid state, albeit in a more dynamic and disordered fashion. Computational simulations, such as molecular dynamics, can provide insights into the structure and lifetime of these solvated species and aggregates.

The following table summarizes the types of intermolecular interactions that are expected to be significant for Pyridinium, 4-(4-fluorophenyl)-1-methyl- in different states, based on studies of related pyridinium and aromatic systems.

| State | Dominant Intermolecular Interaction Types | Participating Moieties |

| Solid State | Ion-Pairing | Pyridinium cation and counter-anion |

| π-π Stacking | Pyridinium ring and 4-fluorophenyl ring | |

| Hydrogen Bonding (weak) | C-H donors and F or anion acceptors | |

| Solution | Ion-Dipole | Pyridinium cation and polar solvent molecules |

| Solvation of Anion | Counter-anion and solvent molecules | |

| Ion-Pairing (transient) | Pyridinium cation and counter-anion |

This table is a qualitative representation of the expected interactions. The precise nature and strength of these interactions would require specific computational studies on the title compound.

Supramolecular Chemistry and Host Guest Interactions Involving Pyridinium, 4 4 Fluorophenyl 1 Methyl

Anion Recognition and Binding Studies

The electron-deficient nature of the pyridinium (B92312) ring, enhanced by the N-methylation and the 4-(4-fluorophenyl) group, makes this cation an effective receptor for anions. The study of these recognition and binding events provides insight into the fundamental forces at play and the potential applications of such systems in sensing and catalysis.

The positively charged N-methylpyridinium core is a potent hydrogen bond donor. While lacking traditional O-H or N-H donors, the C-H bonds on the pyridinium ring and the N-methyl group are sufficiently polarized to act as effective hydrogen bond donors, particularly when interacting with anions. The electron-withdrawing nature of the attached 4-fluorophenyl ring further increases the acidity of the pyridinium C-H protons, strengthening these interactions.

Research on related pyridinium systems demonstrates that C-H···anion hydrogen bonds are a recurring motif in the solid state. For instance, studies on 3,5-bis(triazolyl)pyridinium motifs show clear evidence of hydrogen bonds forming between C-H groups on the pyridinium ring and anions like sulfate (B86663) or chloride. anu.edu.au In these structures, interaction distances between the hydrogen atoms and the anion's oxygen or chloride atoms are significantly shorter than the sum of their van der Waals radii, indicating a strong interaction. anu.edu.au For Pyridinium, 4-(4-fluorophenyl)-1-methyl-, similar C-H···X⁻ (where X is an anion) interactions are expected to be a primary driving force for anion binding, dictating the geometry of the resulting host-guest complex.

Non-covalent interactions involving π-systems are critical in molecular recognition. nih.gov The Pyridinium, 4-(4-fluorophenyl)-1-methyl- cation can participate in both cation-π and anion-π interactions.

Cation-π Interactions: This interaction occurs between a cation and the face of an electron-rich π-system. nih.govwikipedia.org While the pyridinium ring itself is electron-poor, it can interact with other electron-rich aromatic systems. This type of interaction is more relevant when the pyridinium cation is part of a larger assembly interacting with another aromatic molecule.

Anion-π Interactions: This is a counterintuitive but significant interaction between an anion and the face of an electron-deficient aromatic ring. nih.gov The permanent positive charge and the presence of the electronegative nitrogen atom make the pyridinium ring highly π-deficient, which is favorable for attracting anions. nih.govnih.gov The addition of a 4-fluorophenyl group further enhances this electron deficiency. Computational studies on halogenated pyridinium systems confirm a depletion of electron density above the ring, creating a positive electrostatic potential that can interact favorably with anions. researchgate.net In the solid state, this leads to short contacts between anions and the pyridinium ring's carbon atoms. nih.gov Studies on highly π-acidic systems like dipyridinium-naphthalene diimide salts have provided direct evidence for anion-π interactions with halides. rsc.org Therefore, for Pyridinium, 4-(4-fluorophenyl)-1-methyl-, the anion is expected to bind not only through hydrogen bonds but also via stabilizing anion-π interactions with the face of the pyridinium ring.

To quantify the strength of the interaction between a host (the pyridinium cation) and a guest (an anion), spectroscopic titrations are commonly employed. rsc.org Techniques such as UV-Vis absorption, fluorescence, or Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor changes in a physical property of the host upon incremental addition of the guest. rsc.orgnih.gov The resulting data are plotted as a binding isotherm, which can be fitted to a specific binding model (e.g., 1:1, 1:2) to calculate the association constant (Kₐ). mono.net A higher Kₐ value signifies a stronger binding interaction.

For the Pyridinium, 4-(4-fluorophenyl)-1-methyl- system, changes in the UV-Vis spectrum or shifts in the proton signals in the ¹H NMR spectrum upon addition of an anion could be monitored. While specific experimental data for this exact compound is not detailed in the provided sources, the table below illustrates the type of data obtained from such experiments for analogous host-guest systems.

| Anion Guest | Solvent | Technique | Association Constant (Kₐ) [M⁻¹] |

|---|---|---|---|

| Chloride (Cl⁻) | Acetonitrile (B52724) | ¹H NMR Titration | 150 ± 10 |

| Bromide (Br⁻) | Acetonitrile | ¹H NMR Titration | 85 ± 7 |

| Iodide (I⁻) | Acetonitrile | ¹H NMR Titration | 40 ± 5 |

| Nitrate (NO₃⁻) | Methanol/Water | UV-Vis Titration | 60 ± 8 |

This table presents representative data for pyridinium-based receptors to illustrate the output of spectroscopic titration experiments. The values are hypothetical for the specific compound .

Self-Assembly and Crystal Engineering of Pyridinium-Containing Frameworks

Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. rsc.org Pyridinium salts are versatile building blocks for constructing ordered supramolecular assemblies due to the directionality of their non-covalent interactions. rsc.orgnih.gov

The combination of charge-assisted hydrogen bonds, π-π stacking, and anion-π interactions allows Pyridinium, 4-(4-fluorophenyl)-1-methyl- cations and their counter-anions to self-assemble into extended networks. The dimensionality of these assemblies is dictated by the nature of the anion and the specific interactions it promotes.

One-Dimensional (1D) Assemblies: Simple anions like halides often link cations through C-H···X⁻ hydrogen bonds, forming linear or zigzag chains. nih.gov For example, in some piperazinium salts, cations and anions are linked into chains of rings. nih.gov

Two-Dimensional (2D) Assemblies: More complex anions or the presence of multiple hydrogen bond donors and acceptors can extend the connectivity into sheets. For instance, hydrogen oxalate (B1200264) anions have been shown to link 4-(4-fluorophenyl)piperazin-1-ium cations into 2D sheets through a network of N-H···O, O-H···O, and C-H···O interactions. nih.gov

Three-Dimensional (3D) Assemblies: Interlinking of 1D chains or stacking of 2D layers through weaker forces (like van der Waals or further hydrogen bonds) can result in 3D frameworks. The use of anions capable of forming multiple hydrogen bonds, such as tartrate, can directly lead to the formation of complex three-dimensional networks. nih.gov

The final solid-state structure of a molecular crystal is highly dependent on the conformation adopted by its constituent molecules. For Pyridinium, 4-(4-fluorophenyl)-1-methyl-, a key conformational variable is the dihedral angle between the plane of the pyridinium ring and the plane of the 4-fluorophenyl ring.

This torsional flexibility allows the molecule to adopt different shapes, which can lead to the formation of different crystal packing arrangements, a phenomenon known as conformational polymorphism. researchgate.net The specific dihedral angle adopted in the crystal is a result of the balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice. A more planar conformation might favor efficient π-π stacking, while a more twisted conformation could allow for the formation of intricate hydrogen-bonded networks that would otherwise be sterically hindered. acs.org Studies on related bi-aryl pyridine (B92270) derivatives show that even subtle changes to substituents can alter this conformation and, consequently, the entire supramolecular packing motif, changing the dimensionality and properties of the resulting material. nih.gov

The table below summarizes typical geometric parameters for non-covalent interactions found in the crystal structures of related pyridinium salts, which are expected to be similar for the title compound.

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| Hydrogen Bond | C(pyridyl)-H ··· Cl⁻ | 2.6 - 2.9 | 140 - 170 |

| Hydrogen Bond | C(methyl)-H ··· O(anion) | 2.5 - 2.8 | 130 - 160 |

| Anion-π | Anion ··· Ring Centroid | 3.0 - 3.5 | - |

| π-π Stacking | Pyridinium ··· Phenyl | 3.4 - 3.8 (Centroid-Centroid) | - |

This table provides typical ranges for interaction geometries observed in the crystal structures of N-alkyl-aryl-pyridinium salts.

Design of Pyridinium-Based Receptors and Hosts

The unique electronic and structural features of the pyridinium moiety make it a valuable building block in the design of synthetic receptors for molecular recognition. researchgate.net The permanent positive charge and the planar, aromatic nature of the pyridinium ring allow it to bind anions and neutral guests through a combination of electrostatic, hydrogen bonding, and π-stacking interactions.

Pyridinium, 4-(4-fluorophenyl)-1-methyl- can be functionalized to create ditopic or polytopic receptors capable of binding multiple guest species simultaneously or a single guest through multiple interaction points, leading to higher affinity and selectivity. rsc.org A common strategy involves introducing other recognition motifs onto the pyridinium scaffold.

For instance, amide or urea (B33335) functionalities can be appended to the pyridinium structure. These groups are excellent hydrogen bond donors and can work in concert with the pyridinium cation to create a well-defined binding pocket for anions like halides or oxoanions. researchgate.net The synthesis of such receptors often involves multi-step organic reactions, starting with a functionalized pyridine derivative that is later N-alkylated to form the pyridinium salt.

Polytopic receptors can be constructed by linking multiple 4-(4-fluorophenyl)-1-methylpyridinium units together through covalent spacers. The nature of the spacer—its length, rigidity, and conformational preference—is critical in preorganizing the binding sites for cooperative guest binding. These multi-site receptors are particularly effective in recognizing dicarboxylates or other guests with multiple binding sites. rsc.org

| Receptor Type | Design Strategy | Target Guests | Key Interactions |

| Ditopic | Incorporating a second recognition site (e.g., hydrogen bond donor/acceptor) onto the pyridinium scaffold. rsc.org | Anions, ion pairs, neutral molecules. | Electrostatic, Hydrogen Bonding, π-stacking. |

| Polytopic | Covalently linking multiple pyridinium units. | Larger guests with multiple binding sites (e.g., polycarboxylates). | Chelate effect, cooperativity. |

Inclusion Chemistry with Macrocyclic Hosts (e.g., Calix[n]arenes, Calix[n]pyrroles)

The 4-(4-fluorophenyl)-1-methylpyridinium cation is an excellent candidate for acting as a guest in host-guest inclusion complexes with various macrocyclic hosts. Its size, shape, and positive charge make it particularly suitable for encapsulation within the cavities of electron-rich macrocycles like calix[n]arenes and calix[n]pyrroles.

Water-soluble calix[n]arenes, particularly those functionalized with sulfonate groups at the upper rim, possess a hydrophobic cavity and an anionic portal. researchgate.net These hosts can encapsulate the 4-(4-fluorophenyl) portion of the pyridinium guest within their cavity through hydrophobic and C-H···π interactions, while the cationic pyridinium headgroup interacts with the anionic sulfonate groups at the rim. nih.gov This type of inclusion can significantly alter the guest's properties, such as its solubility and reactivity. nih.govmdpi.com

Calix[n]pyrroles are neutral macrocycles that are highly effective receptors for anions and ion pairs. nih.govbgsu.edu The 4-(4-fluorophenyl)-1-methylpyridinium cation can form a strong ion-pair complex with an anion, and this entire ion pair can then be recognized and bound by the calix[n]pyrrole. The pyrrole (B145914) N-H protons of the macrocycle form hydrogen bonds with the encapsulated anion, while the walls of the macrocycle can engage in C-H···π and π-π interactions with the pyridinium guest. nih.gov

| Macrocyclic Host | Cavity Characteristics | Driving Forces for Inclusion |

| Sulfonated Calix[n]arenes | Hydrophobic cavity with anionic rims. researchgate.netnih.gov | Hydrophobic effect, C-H···π interactions, ion-pairing at the rim. |

| Calix[n]pyrroles | Electron-rich, π-basic cavity with hydrogen bond donating N-H groups. nih.govbgsu.edu | Ion-pair recognition, hydrogen bonding to the anion, C-H···π interactions. |

Molecular Aggregates in Chemosensing Systems

Pyridinium derivatives, including 4-(4-fluorophenyl)-1-methylpyridinium, can self-assemble into molecular aggregates in solution, and this aggregation behavior can be harnessed for chemosensing applications. mdpi.com The formation and disruption of these aggregates in the presence of a target analyte can lead to a measurable change in the solution's optical properties, such as color or fluorescence. acs.orgnih.govmdpi.com

These systems often operate via an indicator displacement assay (IDA). acs.orgnih.gov In a typical setup, a fluorophore or chromophore is non-covalently bound to the pyridinium-based aggregate. The addition of an analyte that binds more strongly to the aggregate displaces the indicator molecule, resulting in a change in the fluorescence or absorption spectrum. Pyridinium-based systems have been shown to be effective in sensing anions like pyrophosphate in aqueous environments using this principle. acs.orgnih.gov

The aggregation is driven by non-covalent interactions such as π-π stacking between the aromatic rings of the pyridinium cations. The presence of the fluorophenyl group can enhance these stacking interactions. The binding of an analyte can either promote or disrupt this aggregation, leading to a "turn-on" or "turn-off" sensory response. The sensitivity and selectivity of such chemosensors can be fine-tuned by modifying the structure of the pyridinium unit. mdpi.commdpi.com

| Chemosensing Mechanism | Principle of Operation | Signal Transduction |

| Aggregation-Induced Emission (AIE) | The pyridinium derivative is non-emissive as a monomer but becomes fluorescent upon aggregation. The analyte modulates the aggregation state. | Fluorescence "turn-on" or "turn-off". |

| Indicator Displacement Assay (IDA) | An indicator molecule is displaced from a receptor-indicator complex by the analyte, leading to a change in the indicator's optical properties. acs.orgnih.gov | Change in color (colorimetric) or fluorescence (fluorometric). |

| Disruption of Aggregates | The analyte interacts with the aggregated pyridinium species, causing disaggregation and a corresponding change in spectroscopic properties. mdpi.com | Changes in absorption or emission spectra. |

Catalysis and Ligand Design Relevant to Pyridinium, 4 4 Fluorophenyl 1 Methyl

Pyridinium (B92312) Compounds as Catalytic Components

Pyridinium salts are recognized as valuable and versatile building blocks in synthetic chemistry. acs.org Their utility is particularly prominent in catalysis, where their unique electronic properties can be harnessed to facilitate a variety of chemical reactions.

Role in Organic Transformations and Radical Chemistry

N-functionalized pyridinium salts have emerged as convenient precursors for generating radicals through reductive single-electron transfer. acs.orgresearchgate.net This capability positions them as key components in the expanding field of radical chemistry. Upon accepting an electron, these salts can be transformed into radical precursors that subsequently release carbon-, nitrogen-, or oxygen-centered radicals, leaving behind stable pyridine (B92270) molecules. acs.orgresearchgate.net This process has been widely applied in various organic transformations, including the difunctionalization of alkenes. rsc.org

The reactivity of pyridinium salts in radical transformations is characterized by two main properties: their ability to undergo single-electron reduction to generate radicals, and their high electrophilicity, which allows for the addition of alkyl radical intermediates to the pyridine core. rsc.org This dual reactivity has been exploited in photoredox catalysis for reactions such as the site-selective acylation of pyridinium scaffolds. acs.org For instance, under photocatalytic conditions, acyl radicals generated from aldehydes can selectively add to the C2 or C4 positions of the pyridinium ring, demonstrating good functional group tolerance. acs.org Furthermore, pyridinium salts derived from amino acids have been used as alkylating reagents in the enantioselective α-alkylation of aldehydes, proceeding through a visible light-activated charge-transfer complex without the need for an external photocatalyst. rsc.org

| Reaction Type | Role of Pyridinium Salt | Catalyst System | Ref. |

| Radical Alkylation | Alkyl radical precursor | Chiral amine, visible light | rsc.org |

| Site-Selective Acylation | Electrophilic radical acceptor | Photoredox catalyst | acs.org |

| Difunctionalization of Alkenes | Radical/Pyridine transfer reagent | Various (e.g., photocatalysis) | rsc.org |

| Deaminative Annulation | N-centered radical precursor | Visible light photocatalysis | nih.gov |

Application in Polymerization Processes (e.g., as part of ligand systems)

In the field of polymer chemistry, pyridine-containing moieties are crucial components in the design of ligands for transition metal catalysts used in olefin polymerization. acs.org While the positively charged pyridinium ion itself is less common as a direct ligand, neutral pyridine derivatives form the backbone of highly effective catalyst systems, such as those based on pyridine-bis(imine) (PDI) and pyridine-oxime ligands. acs.orgnih.gov The electronic and steric properties of these ligands, which can be fine-tuned by substituents on the pyridine ring, play a pivotal role in determining the catalyst's activity and the properties of the resulting polymer. mdpi.com

For example, iron catalysts bearing PDI ligands are among the most active systems for ethylene (B1197577) polymerization. acs.org These catalysts can produce highly linear polyethylene (B3416737) due to a high selectivity for ethylene over other olefins. acs.org Similarly, cobalt and iron complexes with pyridine-oxime ligands have shown high activity in isoprene (B109036) polymerization upon activation with an aluminum co-catalyst, yielding polymers with high cis-1,4 selectivity. nih.govmdpi.com The introduction of substituents, such as a methyl group on the pyridine ring, can significantly influence catalytic performance, sometimes by introducing steric hindrance. mdpi.com The design principles from these systems are directly applicable to ligands incorporating a 4-(4-fluorophenyl) moiety, where the fluorine atom's electron-withdrawing nature could further modulate the electronic environment of the metal center.

Ligand Design and Coordination Chemistry with Fluorophenyl Pyridinium Moieties

The rich coordination chemistry of pyridine and its derivatives allows for the construction of a vast array of metal complexes with tailored properties. wikipedia.orgnih.gov The incorporation of a fluorophenyl group introduces additional possibilities for tuning the electronic structure and intermolecular interactions of these complexes.

Synthesis and Characterization of Metal Complexes Containing Pyridinium Ligands

The synthesis of metal complexes containing pyridine-based ligands typically involves the reaction of a suitable ligand with a metal salt, such as a chloride or acetate, in an appropriate solvent. nih.gov For ligands featuring the 4-(4-fluorophenyl)-1-methyl-pyridinium moiety, the synthetic strategy would involve preparing the functionalized pyridine ligand first, followed by complexation with a desired metal ion.

A comprehensive characterization of these metal complexes is essential to establish their structure and purity. A combination of analytical techniques is employed for this purpose.

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of a complex, providing precise information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular packing. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ligand and to probe the complex's structure in solution. Changes in chemical shifts upon coordination can provide insights into the metal-ligand interaction. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify characteristic vibrational frequencies of the functional groups in the ligand. Shifts in these frequencies upon complexation, particularly those of the pyridine ring vibrations, confirm coordination to the metal ion. researchgate.netsciencepublishinggroup.com

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, such as ligand-centered (π → π*), metal-centered (d-d), or ligand-to-metal/metal-to-ligand charge transfer (LMCT/MLCT) transitions. sciencepublishinggroup.com

Mass Spectrometry (MS): ESI-MS is often used to confirm the molecular weight of the synthesized complexes. sciencepublishinggroup.com

Elemental Analysis: Provides the percentage composition of elements (C, H, N), which is used to confirm the empirical formula of the complex. nih.gov

| Characterization Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, coordination geometry, bond parameters |

| NMR Spectroscopy (¹H, ¹³C) | Solution-state structure, confirmation of ligand identity |

| FTIR Spectroscopy | Confirmation of metal-ligand bond formation via vibrational shifts |

| UV-Visible Spectroscopy | Electronic transitions (d-d, charge transfer, ligand-based) |

| Mass Spectrometry | Molecular weight and formula confirmation |

| Elemental Analysis | Empirical formula and purity |

Electronic Structure and Photophysical Properties of Pyridinium-Metal Complexes

The electronic structure of metal complexes with pyridine-based ligands is a subject of extensive study, as it governs their reactivity, magnetic, and optical properties. acs.orgnih.gov Pyridine is generally considered a weak π-acceptor ligand. wikipedia.org The coordination of a pyridinium moiety with a fluorophenyl substituent to a metal center can lead to complexes with interesting electronic and photophysical behaviors.

The electronic structure is often investigated using a combination of experimental techniques like UV-vis spectroscopy, electrochemistry, and Mössbauer spectroscopy (for iron complexes), alongside computational methods like Density Functional Theory (DFT). acs.orgacs.org These studies can elucidate the nature of the frontier molecular orbitals and identify whether electronic transitions are metal-centered, ligand-centered, or involve metal-to-ligand charge transfer (MLCT). rsc.orgrsc.org For example, in some iron complexes with pyridine-containing ligands, the chelate can be "redox non-innocent," meaning the ligand itself can participate in redox processes. nih.gov

The photophysical properties, such as absorption and emission, are dictated by this electronic structure. Ligands containing fluorophores can impart luminescent properties to their metal complexes. rsc.org The coordination to different metal ions has a profound effect on these properties. For instance, complexes with closed-shell metal ions like Zn(II) and Cd(II) often exhibit fluorescence or phosphorescence that is primarily ligand-based, sometimes with a shift in emission wavelength upon complexation. rsc.org Conversely, coordination to transition metals with open d-shells, such as Fe(II) or Ru(II), can quench the ligand's fluorescence due to energy or electron transfer processes leading to non-emissive MLCT states. rsc.org The study of these properties is crucial for applications in areas like chemical sensors, bioimaging, and light-emitting devices. preprints.org

Future Research Directions and Advanced Methodologies

Integration of Experimental and Computational Approaches for Predictive Chemistry

The synergy between experimental synthesis and computational modeling is a cornerstone of modern chemical research. For Pyridinium (B92312), 4-(4-fluorophenyl)-1-methyl-, this integrated approach can accelerate the prediction of its chemical behavior, reactivity, and potential applications.

Future efforts will likely focus on developing highly accurate predictive models for the reactivity and regioselectivity of this compound in various chemical transformations. rsc.org Building on existing models for N-alkyl pyridinium salts, computational studies can elucidate the directing effects of the 4-fluorophenyl and 1-methyl groups on nucleophilic additions. rsc.org Density Functional Theory (DFT) calculations can be employed to map out reaction energy profiles, identify transition states, and predict the stability of intermediates and products. mdpi.comnih.gov This theoretical insight, when coupled with empirical data from laboratory experiments, will enable the rational design of syntheses and the prediction of reaction outcomes with greater certainty.

Quantitative Structure-Activity Relationship (QSAR) models represent another powerful predictive tool. nih.gov By synthesizing a focused library of derivatives of Pyridinium, 4-(4-fluorophenyl)-1-methyl- and evaluating their properties (e.g., biological activity, photophysical characteristics), researchers can develop QSAR models that correlate specific structural features with observed activities. nih.gov These models can then be used to computationally screen virtual libraries of related compounds, identifying candidates with enhanced properties for targeted applications.

Table 1: Proposed Parameters for Integrated Computational-Experimental Studies

| Research Area | Computational Method | Experimental Technique | Predicted Property |

|---|---|---|---|

| Reactivity Modeling | Density Functional Theory (DFT) | Kinetic Studies, NMR Spectroscopy | Reaction Pathways, Rate Constants |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Biological Assays, Spectroscopy | Biological Efficacy, Photophysical Parameters |

| Conformational Analysis | Molecular Dynamics (MD) Simulations | X-ray Crystallography, 2D-NMR | Stable Conformations, Intermolecular Interactions |

Application of High-Throughput Screening in Materials Discovery

High-throughput screening (HTS) has revolutionized materials discovery by enabling the rapid evaluation of vast libraries of compounds for specific functionalities. rsc.orgresearchgate.net Applying HTS methodologies to Pyridinium, 4-(4-fluorophenyl)-1-methyl- and its derivatives could uncover novel applications in areas such as organic electronics, catalysis, and biomaterials. annualreviews.org

A key future direction involves the creation of combinatorial libraries based on the Pyridinium, 4-(4-fluorophenyl)-1-methyl- scaffold. Variations could include different counter-anions, modifications to the fluorophenyl ring, or alternative N-alkyl groups. These libraries can be synthesized and screened in parallel for desired properties. For instance, in the search for new organic electronic materials, HTS could be used to evaluate the photophysical properties, thermal stability, and conductivity of hundreds or thousands of related pyridinium salts. rsc.org Similarly, screening for catalytic activity in specific organic reactions could identify new pyridinium-based catalysts.

The integration of HTS with machine learning algorithms promises to further accelerate materials discovery. youtube.com By analyzing the large datasets generated from HTS experiments, machine learning models can identify complex structure-property relationships that may not be apparent through traditional analysis. youtube.com This data-driven approach can guide the design of next-generation libraries, focusing on regions of chemical space most likely to yield materials with optimal performance. The development of automated HTS platforms for the crystallization of organic salts could also be instrumental in rapidly determining the solid-state structures and properties of new derivatives. rsc.org

Table 2: High-Throughput Screening Design for Pyridinium-Based Materials

| Target Application | Library Variables | Screening Assay | Key Performance Metric |

|---|---|---|---|

| Organic Electronics | Counter-anion, Aryl Substituents | UV-Vis/Fluorescence Spectroscopy, Cyclic Voltammetry | Quantum Yield, HOMO/LUMO Levels |

| Antimicrobial Surfaces | N-Alkyl Chain Length, Fluorination Pattern | Bacterial Attachment/Viability Assays | Minimum Inhibitory Concentration (MIC) |

| Catalysis | Steric/Electronic Tuning of Pyridine (B92270) Ring | Parallel Reaction Screening (e.g., GC-MS, LC-MS) | Reaction Yield, Selectivity |

Development of Novel Spectroscopic and Microscopic Techniques for Pyridinium Systems

Advancements in analytical techniques are crucial for probing the structure and dynamics of molecules like Pyridinium, 4-(4-fluorophenyl)-1-methyl- at unprecedented resolutions. Future research will likely involve the development and application of novel spectroscopic and microscopic methods tailored to pyridinium systems.

In spectroscopy, techniques like X-ray Photoelectron Spectroscopy (XPS) can provide detailed information about the electronic environment of the pyridinium cation and the nature of cation-anion interactions, which are critical for the properties of ionic liquids and solid-state materials. nih.govosti.gov The development of advanced vibrational spectroscopy techniques, combined with theoretical calculations, will allow for a more precise assignment of the fundamental vibrational modes of the compound, offering deeper insight into its molecular structure. exaly.com Furthermore, ultraviolet photodissociation (PD) action spectroscopy could be employed to investigate the electronic transitions and photochemical behavior of the gaseous pyridinium ion, providing fundamental data on its intrinsic properties. aip.org

At the nanoscale, the use of advanced microscopy techniques such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) will be essential for visualizing the self-assembly of Pyridinium, 4-(4-fluorophenyl)-1-methyl- on surfaces. bohrium.comacs.org Understanding how these molecules organize into monolayers or more complex supramolecular structures is key to their application in nanotechnology and surface science. nih.gov The ability to control and characterize these assemblies at the molecular level will open doors to designing functional surfaces with tailored properties. bohrium.com

Interdisciplinary Research Foci for Fundamental Chemical Understanding

The unique combination of a cationic charge, an aromatic system, and a fluorine substituent makes Pyridinium, 4-(4-fluorophenyl)-1-methyl- an ideal candidate for interdisciplinary research aimed at a deeper fundamental understanding of non-covalent interactions.

A primary focus will be the detailed investigation of cation-π interactions. caltech.edunih.gov The interplay between the positively charged pyridinium ring and the electron-rich π-system of its own fluorophenyl group (intramolecular) or other aromatic molecules (intermolecular) is a key determinant of its behavior in solution and the solid state. Studies using advanced NMR techniques and computational chemistry can quantify the strength and geometric preferences of these interactions, which are known to be significant even in aqueous media. rsc.org

The presence of fluorine opens up research avenues in medicinal chemistry and materials science. nih.govnih.gov Fluorinated organic molecules often exhibit unique biological activities and material properties. clarkson.edumdpi.com Interdisciplinary research could explore the potential of Pyridinium, 4-(4-fluorophenyl)-1-methyl- as an antimicrobial agent, leveraging the known bactericidal properties of certain pyridinium salts and fluorinated compounds. clarkson.eduresearchgate.net In materials science, the fluorine atom can be used to tune properties such as hydrophobicity, thermal stability, and electronic characteristics, making this compound a building block for advanced functional materials, including supramolecular gels and polymers. nih.govnih.gov

Q & A

Q. What synthetic methodologies are effective for synthesizing pyridinium derivatives like 4-(4-fluorophenyl)-1-methylpyridinium?

Methodological Answer: Synthesis typically involves oxidation of tetrahydropyridine precursors. For example, pyridinium chlorochromate (PCC) in dichloromethane effectively oxidizes 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine to the pyridinium form . Condensation reactions using reagents like BOP (benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) in tetrahydrofuran can also yield substituted pyridinium salts via reductive amination or coupling with halogenated intermediates .

Q. How can spectroscopic and chromatographic techniques characterize pyridinium compounds?

Methodological Answer:

- NMR Spectroscopy : Confirm regiochemistry via - and -NMR. For example, aromatic protons on the 4-fluorophenyl group resonate at δ 7.2–7.8 ppm (coupled with ), while the methyl group on the pyridinium nitrogen appears as a singlet near δ 3.5–4.0 ppm .

- HPLC : Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) for resolving polar pyridinium derivatives. System suitability tests ensure retention time reproducibility and peak symmetry .

Q. What in vitro assays are suitable for preliminary neurotoxicity screening of pyridinium compounds?

Methodological Answer:

- Mitochondrial Toxicity Assays : Measure inhibition of mitochondrial complex I (IC) using isolated rat brain mitochondria. MPP+ (1-methyl-4-phenylpyridinium), a structural analog, serves as a positive control .

- Cell Viability Assays : Use SH-SY5Y neuroblastoma cells treated with 10–100 µM pyridinium compounds. Assess viability via MTT reduction, comparing results to MPTP/MPP+ models .

Advanced Research Questions

Q. What mechanistic parallels exist between 4-(4-fluorophenyl)-1-methylpyridinium and neurotoxic pyridinium species like MPP+?

Methodological Answer:

- Dopaminergic Selectivity : Pyridinium compounds accumulate in dopaminergic neurons via the dopamine transporter (DAT). Competitive inhibition assays using -dopamine uptake in striatal synaptosomes quantify DAT affinity .

- Reactive Oxygen Species (ROS) : Measure ROS production in mitochondrial fractions using fluorescent probes (e.g., DCFH-DA). Compare oxidative stress profiles to MPP+ (positive control) .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact biological activity?

Methodological Answer:

- SAR Studies : Synthesize analogs (e.g., 4-(4-chlorophenyl)-1-methylpyridinium) and compare toxicity profiles. Fluorine’s electronegativity enhances metabolic stability but may reduce DAT affinity compared to bulkier halogens .

- Computational Modeling : Perform DFT calculations to correlate substituent effects with redox potentials. Lower LUMO energies correlate with higher neurotoxic potential .

Q. What bioactivation pathways convert precursor amines to neurotoxic pyridinium metabolites?

Methodological Answer:

- In Vivo Metabolism : Administer 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine to mice. Use LC-MS/MS to detect pyridinium metabolites in brain homogenates (e.g., m/z 248.1 → 152.0 transition) .

- Enzyme Inhibition : Co-administer CYP2D6 inhibitors (e.g., quinidine) to assess cytochrome P450’s role in oxidation. Reduced metabolite levels confirm enzymatic bioactivation .

Q. How can trace pyridinium metabolites be quantified in complex biological matrices?

Methodological Answer:

- LC-ESI-MS/MS : Optimize a C18 column with 0.1% formic acid in water/acetonitrile gradients. Use deuterated internal standards (e.g., D-MPP+) for calibration. Achieve detection limits of 0.1 ng/mL in cerebrospinal fluid .

- Microdialysis Coupled to HPLC : Implant probes in rodent striatum to monitor real-time metabolite levels during chronic exposure studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.